molecular formula C18H10O7 B1233956 Edgeworthin CAS No. 53947-90-3

Edgeworthin

Cat. No.: B1233956
CAS No.: 53947-90-3
M. Wt: 338.3 g/mol
InChI Key: IBZKIELXVOINHR-UHFFFAOYSA-N
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Description

Edgeworthin is a biscoumarin derivative isolated from the plant Edgeworthia gardneri It is known for its unique chemical structure, which consists of two coumarin units linked by an oxygen bridge between carbons 3 and 7’

Preparation Methods

Synthetic Routes and Reaction Conditions: Edgeworthin can be synthesized through a series of organic reactions involving the coupling of two coumarin units. The process typically involves the use of reagents such as hydroxylamine hydrochloride and sodium acetate in an aqueous medium. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the biscoumarin structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification of this compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Edgeworthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to yield dihydro derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Edgeworthin has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Edgeworthin involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, this compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

    Daphnoretin: Another biscoumarin derivative with similar structural features.

    Esculetin: A coumarin derivative with known biological activities.

    Scopoletin: A coumarin compound with various pharmacological properties.

Uniqueness: Edgeworthin is unique due to its specific biscoumarin structure and the oxygen bridge linking the coumarin units. This structural feature imparts distinct chemical and biological properties, making this compound a valuable compound for research and industrial applications.

This compound’s unique structure and diverse applications make it a compound of significant interest in various scientific fields. Its potential therapeutic and industrial uses continue to be explored, highlighting its importance in advancing scientific knowledge and innovation.

Properties

IUPAC Name

6,7-dihydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O7/c19-12-5-10-6-16(18(22)25-15(10)8-13(12)20)23-11-3-1-9-2-4-17(21)24-14(9)7-11/h1-8,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKIELXVOINHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968749
Record name 6,7-Dihydroxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53947-90-3
Record name Edgeworthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53947-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edgeworthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydroxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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